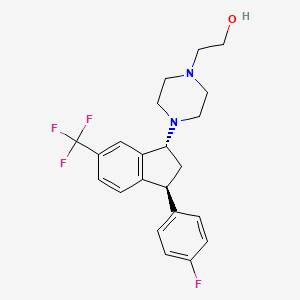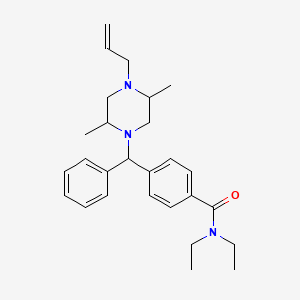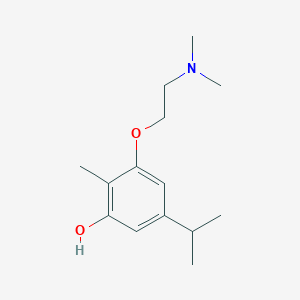
3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
V-11294A is a small molecule drug that acts as a phosphodiesterase 4 inhibitor. It was initially developed by Purdue Pharma LP and has been investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .
準備方法
The synthesis of V-11294A involves several steps starting from isovanillin. The synthetic route includes the following key steps :
Conversion of isovanillin to 3-cyclopentyloxy-4-methoxybenzaldehyde: This is achieved by treating isovanillin with hydroxylamine hydrochloride, sodium acetate trihydrate, and sodium bicarbonate to form the corresponding oxime.
Reduction of oxime to benzylamine: The oxime is reduced using hydrogen gas and Raney-Nickel as a catalyst.
Formation of benzyl isothiocyanate: Benzylamine reacts with carbon disulfide and ethyl chloroformate to form benzyl isothiocyanate.
Cyclization to 2-thiouracil: The benzyl isothiocyanate is converted to thiourea, which undergoes cyclization with potassium tert-butoxide and ethyl cyanoacetate to yield 2-thiouracil.
Formation of 5-nitroso derivative: The 2-thiouracil is treated with acetic acid and sodium nitrite solution to form the 5-nitroso derivative.
Hydrogenation to diaminouracil: The 5-nitroso-uracil is hydrogenated using hydrogen gas and neutral Raney-Nickel.
Conversion to isobutyrilaminouracil derivative: The diaminouracil is treated with sodium bicarbonate and isobutyric anhydride.
Formation of 2-thioxantine: The isobutyrilaminouracil derivative is refluxed in sodium hydroxide.
Conversion to 2,6-dithioxantine: The 2-thioxantine is treated with phosphorus pentasulfide in pyridine.
Formation of 2-thioisoguanine: The 2,6-dithioxantine reacts with ethylamine.
Desulfurization to purine hydrochloride: The 2-thioisoguanine is desulfurized using neutral Raney-Nickel and converted to the desired purine hydrochloride.
化学反応の分析
V-11294A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, such as the hydrogenation of oximes and nitroso derivatives, are crucial in its synthesis.
Substitution: Substitution reactions, such as the formation of benzyl isothiocyanate from benzylamine, are also involved in its synthesis.
Common reagents used in these reactions include hydrogen gas, Raney-Nickel, carbon disulfide, ethyl chloroformate, potassium tert-butoxide, ethyl cyanoacetate, acetic acid, sodium nitrite, sodium bicarbonate, isobutyric anhydride, phosphorus pentasulfide, and ethylamine .
科学的研究の応用
V-11294A has been primarily investigated for its potential as an anti-inflammatory agent. As a phosphodiesterase 4 inhibitor, it has shown promise in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. despite initial optimism, the development of V-11294A was discontinued due to a low therapeutic ratio, which limited the dose that could be administered without causing adverse effects .
作用機序
V-11294A exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, V-11294A increases the levels of cAMP within cells, leading to reduced inflammation. The molecular targets and pathways involved include the modulation of inflammatory cell activation and the suppression of pro-inflammatory cytokine production .
類似化合物との比較
V-11294A is part of a class of phosphodiesterase 4 inhibitors, which includes other compounds such as cilomilast, filaminast, lirimilast, piclamilast, tofimilast, and AWD-12-281. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic windows. V-11294A was unique in its specific structural features but faced similar challenges as other phosphodiesterase 4 inhibitors, such as a low therapeutic ratio .
特性
分子式 |
C23H31N5O2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
3-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-N-ethyl-8-propan-2-yl-7H-purin-6-imine |
InChI |
InChI=1S/C23H31N5O2/c1-5-24-22-20-23(27-21(26-20)15(2)3)28(14-25-22)13-16-10-11-18(29-4)19(12-16)30-17-8-6-7-9-17/h10-12,14-15,17H,5-9,13H2,1-4H3,(H,26,27) |
InChIキー |
KLPQJJKXRIDASJ-UHFFFAOYSA-N |
正規SMILES |
CCN=C1C2=C(N=C(N2)C(C)C)N(C=N1)CC3=CC(=C(C=C3)OC)OC4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)
![7-[[2-(2-Amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781813.png)
![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)
![2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+)](/img/structure/B10781824.png)



![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)


![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)
![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)
![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)